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molecular formula C11H20O3 B8458029 Octyl 2-oxopropanoate CAS No. 66549-66-4

Octyl 2-oxopropanoate

Cat. No. B8458029
M. Wt: 200.27 g/mol
InChI Key: FPBYVCSHVUCJRB-UHFFFAOYSA-N
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Patent
US08968975B2

Procedure details

A toluene (1 L) solution of pyruvic acid (440 g, 5.0 mol), n-octanol (651 g, 5.0 mol) and p-toluenesulfonic acid monohydrate (2.5 g) was heated and refluxed for 16 hours while removing water under a nitrogen gas stream, thereby obtaining a first reaction solution. Next, the first reaction solution was cooled to room temperature (25° C.). Thereafter, toluene was removed under reduced pressure (40 mmHg) using an evaporator, and the residue was purified by reduced pressure distillation (2 mmHg, 82 to 92° C.), thereby obtaining octyl pyruvate (762 g, yield 76%).
Quantity
440 g
Type
reactant
Reaction Step One
Quantity
651 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
catalyst
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Yield
76%

Identifiers

REACTION_CXSMILES
[C:1]([OH:6])(=[O:5])[C:2]([CH3:4])=[O:3].[CH2:7](O)[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14]>O.C1(C)C=CC(S(O)(=O)=O)=CC=1.C1(C)C=CC=CC=1>[C:1]([O:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14])(=[O:5])[C:2]([CH3:4])=[O:3] |f:2.3|

Inputs

Step One
Name
Quantity
440 g
Type
reactant
Smiles
C(C(=O)C)(=O)O
Name
Quantity
651 g
Type
reactant
Smiles
C(CCCCCCC)O
Name
Quantity
2.5 g
Type
catalyst
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
1 L
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Setpoint
25 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
while removing water under a nitrogen gas stream
CUSTOM
Type
CUSTOM
Details
obtaining a first reaction solution
CUSTOM
Type
CUSTOM
Details
Thereafter, toluene was removed under reduced pressure (40 mmHg)
CUSTOM
Type
CUSTOM
Details
an evaporator
DISTILLATION
Type
DISTILLATION
Details
the residue was purified by reduced pressure distillation (2 mmHg, 82 to 92° C.)

Outcomes

Product
Name
Type
product
Smiles
C(C(=O)C)(=O)OCCCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 762 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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